1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL
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Overview
Description
1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL is a complex organic compound with a unique structure that includes both an amino group and a dioxin moiety
Preparation Methods
The synthesis of 1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL typically involves multiple steps. One common synthetic route starts with the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . This method is advantageous due to its high yield and purity, making it suitable for large-scale preparation.
Industrial production methods often involve optimizing reaction conditions to ensure high efficiency and cost-effectiveness. This includes the careful selection of solvents, reaction temperatures, and catalysts to minimize side reactions and maximize yield.
Chemical Reactions Analysis
1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of alkylated derivatives.
Scientific Research Applications
1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with various biological molecules, while the dioxin moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethoxy)-propan-2-OL can be compared with other similar compounds, such as:
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide: This compound shares a similar dioxin moiety but differs in the presence of an acetamide group.
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-3-methyl-butyramide: This compound has a similar structure but includes a butyramide group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-amino-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C12H17NO4/c13-5-9(14)6-15-7-10-8-16-11-3-1-2-4-12(11)17-10/h1-4,9-10,14H,5-8,13H2 |
InChI Key |
VANWZYWOPRCZHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)COCC(CN)O |
Origin of Product |
United States |
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